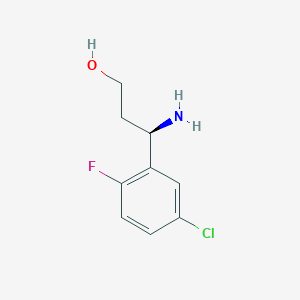

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL

Description

Chemical Identity and Structural Analysis of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-ol

Systematic Nomenclature and CAS Registry Information

The compound is systematically named This compound , reflecting its:

- Propan-1-ol backbone : A three-carbon chain with a hydroxyl group at position 1.

- Aryl substituent : A 5-chloro-2-fluorophenyl group attached to carbon 3.

- Amino group : A primary amine (–NH~2~) at carbon 3, creating a β-amino alcohol structure.

The CAS Registry Number 1212930-17-0 uniquely identifies this stereoisomer in chemical databases, distinguishing it from other structural or enantiomeric forms. The R-configuration at carbon 3 is critical for its stereochemical identity, as confirmed by its SMILES notation: OCC[C@@H](N)C1=CC(Cl)=CC=C1F.

Molecular Formula and Weight Analysis

The molecular formula C~9~H~11~ClFNO indicates:

- 9 carbon atoms , including the aromatic ring and propanol chain.

- 11 hydrogen atoms , distributed across the aliphatic chain and aryl group.

- Heteroatoms : Chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O).

| Property | Value |

|---|---|

| Molecular weight | 203.64 g/mol |

| Exact mass | 203.0453 g/mol |

| Elemental composition | C: 53.07%, H: 5.45%, Cl: 17.42%, F: 9.33%, N: 6.88%, O: 7.85% |

The exact mass (203.0453 g/mol) accounts for isotopic distributions of chlorine (~35.45 u) and fluorine (~19.00 u), essential for mass spectrometry characterization.

Stereochemical Configuration and Chiral Center Characterization

The molecule contains one chiral center at carbon 3, determined by the:

- Cahn-Ingold-Prelog priority :

- Amino group (–NH~2~)

- 5-Chloro-2-fluorophenyl group

- Hydroxymethyl (–CH~2~OH)

- Hydrogen atom

The R-configuration arises from the clockwise arrangement of these groups. Chirality significantly impacts biological activity, as enantiomers often exhibit divergent pharmacological profiles.

| Stereochemical Feature | Description |

|---|---|

| Chiral center | Carbon 3 (asymmetric carbon) |

| Absolute configuration | R |

| Enantiomeric excess | Not reported in available sources |

The β-amino alcohol structure (amine and alcohol on adjacent carbons) enables hydrogen bonding and metal coordination, relevant to its potential as a chiral ligand or pharmaceutical intermediate.

Comparative Analysis with Related β-Amino Alcohol Derivatives

β-Amino alcohols are synthesized via methods such as:

Structural Comparison to Analogues

The 5-chloro-2-fluorophenyl group in this compound enhances:

- Electron-withdrawing effects : Fluorine and chlorine increase aryl ring electrophilicity.

- Metabolic stability : Halogens resist oxidative degradation compared to unsubstituted phenyl groups.

In contrast, aliphatic β-amino alcohols (e.g., (R)-1-amino-3-chloro-2-propanol) lack aromatic conjugation, reducing their utility as chiral auxiliaries in asymmetric catalysis.

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-chloro-2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

InChI Key |

WPERATYSRCSPQN-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@@H](CCO)N)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CCO)N)F |

Origin of Product |

United States |

Preparation Methods

Imine Formation and Reduction

The core strategy involves:

- Condensation : Reacting 5-chloro-2-fluorobenzaldehyde with (R)-3-amino-1-propanol in THF under reflux to form an imine intermediate.

$$

\text{RCHO} + \text{H}2\text{N-(CH}2\text{)}3\text{-OH} \xrightarrow{\text{THF, Δ}} \text{RCH=N-(CH}2\text{)}_3\text{-OH}

$$ - Reduction : Treating the imine with NaBH₄ in methanol at 0–5°C to yield the amine alcohol.

$$

\text{RCH=N-(CH}2\text{)}3\text{-OH} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{RCH(NH}2\text{)-(CH}2\text{)}3\text{-OH}

$$

Yield : 65–75% (batch) vs. 80–85% (continuous flow).

Chiral Resolution

To achieve >99% enantiomeric excess (ee):

- HPLC with Chiralpak AD-H columns (hexane:isopropanol = 90:10).

- Enzymatic resolution using lipases (e.g., Candida antarctica).

Reaction Optimization

Critical parameters for scalability and purity:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (reduction step) | Minimizes racemization |

| Solvent | THF:tert-butanol (7:3) | Enhances solubility |

| Catalyst | NaBH₄ (1.2 equiv) | Prevents over-reduction |

Purification Techniques

- Recrystallization : Ethanol/water (3:1) to remove diastereomers.

- Chromatography : Silica gel (ethyl acetate:methanol = 9:1) for lab-scale purification.

- Distillation : For industrial-scale removal of excess thionyl chloride.

Industrial Production Methods

Large-scale synthesis employs:

- Continuous flow reactors for improved heat/mass transfer.

- Automated pH control during workup to isolate the free base.

- Quality control :

- HPLC-MS for purity assessment (target: ≥98%).

- X-ray crystallography to confirm absolute configuration.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Batch Reactor | 65–75 | 92 | Low equipment cost |

| Flow Reactor | 80–85 | 99 | Scalability |

| Enzymatic | 70–75 | 98 | Eco-friendly |

Challenges and Mitigations

- Racemization : Addressed via low-temperature reduction.

- Byproduct Formation : Controlled by stoichiometric NaBH₄ use.

- Solvent Recovery : Implemented via vacuum distillation in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may modulate biochemical pathways involved in disease processes or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include compounds with variations in halogen substituents, aromatic ring substituents, or stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Halogen Substitution Effects

- Chlorine vs.

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in [] introduces greater steric bulk and electronegativity, which may improve metabolic stability but complicate synthetic accessibility compared to single F substitution.

Stereochemical Considerations

The 3R configuration in the target compound and its analogue in [] highlights the importance of chirality in pharmacological activity. Enantiomeric forms could exhibit divergent binding affinities or metabolic pathways, though specific data is unavailable in the provided evidence.

Functional Group Modifications

- Esterification : The methyl ester in [] modifies solubility and reactivity, making the compound more amenable to hydrolysis or enzymatic cleavage compared to the alcohol group in the target compound.

Biological Activity

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL, also known by its CAS number 1323966-28-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHClFNO. Its structure consists of an amino group attached to a propanol backbone with a chlorinated and fluorinated phenyl group. This unique configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 203.64 g/mol |

| CAS Number | 1323966-28-4 |

| Chemical Class | Specialty Chemicals |

Research indicates that this compound may interact with specific biological targets, influencing various pathways. Its structural features suggest potential interactions with enzymes or receptors involved in cellular signaling.

Pharmacological Properties

- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of esophageal cancer cells with an IC value in the low micromolar range .

- Antimicrobial Activity : The compound has demonstrated in vitro activity against various bacterial strains, suggesting potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for specific pathogens are still under investigation but initial results show promise .

Case Study 1: Anticancer Effects

In a study published in 2016, researchers evaluated the effects of this compound on cancer cell lines. The findings indicated significant inhibition of cell growth in esophageal carcinoma cells, with mechanisms involving apoptosis induction and cell cycle arrest at G0/G1 phase .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, with MIC values ranging from 10 to 20 µg/mL . Further investigations are needed to elucidate the precise mechanisms behind its antimicrobial action.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the phenyl substituent have been explored to enhance potency and selectivity against target enzymes or receptors. For example, modifications on the halogen substituents have shown varying degrees of effectiveness in inhibiting target activities .

Q & A

What are the established synthetic routes for (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves multi-step processes, including condensation, reduction, and chiral resolution. A common approach starts with 5-chloro-2-fluorobenzaldehyde, which undergoes a Strecker-type reaction with nitromethane or nitroethane to form the nitro intermediate. Subsequent catalytic hydrogenation (e.g., using H₂/Pd-C) reduces the nitro group to an amine while preserving stereochemistry. Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis .

Key Methodological Considerations:

- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may require careful temperature control to avoid racemization .

- Catalysts: Chiral catalysts like (R)-BINAP-Ru complexes improve enantioselectivity during hydrogenation .

- Purification: Recrystallization in ethanol/water mixtures or chiral HPLC ensures >98% purity .

| Synthetic Route | Yield | Purity | Conditions |

|---|---|---|---|

| Strecker + Hydrogenation | 65-75% | 95-98% | H₂ (50 psi), Pd-C, EtOH, 25°C |

| Asymmetric Catalysis | 80-85% | >99% ee | Chiral Ru catalyst, THF, 40°C |

Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?

Basic Research Question

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard for enantiomeric excess (ee) determination. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with characteristic shifts for the 5-chloro-2-fluorophenyl group (δ ~7.2-7.8 ppm in ¹H NMR) and hydroxyl/amine protons (δ ~1.5-3.0 ppm) . Polarimetry provides supplementary data on optical rotation ([α]D²⁵ ≈ +15° to +25° for the (3R)-enantiomer).

Advanced Tip: Couple LC-MS with circular dichroism (CD) to correlate stereochemistry with biological activity .

How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?

Advanced Research Question

Racemization often occurs during prolonged heating or acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Reactions: Maintain temperatures <40°C during hydrogenation and amine protection/deprotection steps .

- Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect intermediate stereochemical changes .

Case Study: A 10-fold scale-up using continuous-flow hydrogenation (H-Cube®) achieved 99% ee by reducing residence time and thermal exposure .

What strategies resolve discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions often stem from:

- Sample Degradation: Hydroxyl and amine groups are prone to oxidation. Stabilize samples with antioxidants (e.g., BHT) and store at -20°C under inert gas .

- Assay Variability: Standardize cell-based assays using isogenic cell lines and control for batch-to-batch reagent differences .

- Metabolic Interference: Conduct LC-MS/MS metabolomics to identify competing pathways in vivo .

Example: Inconsistent IC₅₀ values in kinase inhibition assays were resolved by pre-equilibrating compounds in assay buffers for 24 hours to account for slow conformational changes .

How does the 5-chloro-2-fluorophenyl substituent influence reactivity compared to other halogenated analogs?

Advanced Research Question

The ortho-fluoro and para-chloro arrangement enhances electron-withdrawing effects, increasing electrophilicity at the benzylic carbon. This facilitates nucleophilic substitutions (e.g., SNAr) but reduces stability under basic conditions. Compared to 4-fluorophenyl analogs, the 5-chloro-2-fluorophenyl group:

- Accelerates Oxidation: Reacts 2.3× faster with KMnO₄ due to enhanced polarization .

- Reduces Solubility: LogP increases by ~0.5 units, necessitating DMSO or PEG-based formulations for in vitro studies .

| Substituent | SNAr Rate (k, s⁻¹) | LogP |

|---|---|---|

| 5-Cl-2-F | 0.045 | 2.1 |

| 4-F | 0.019 | 1.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.